molecular formula C13H7ClN2O6 B4749644 2-chlorophenyl 2,4-dinitrobenzoate

2-chlorophenyl 2,4-dinitrobenzoate

Cat. No. B4749644
M. Wt: 322.66 g/mol
InChI Key: MXIAEZQGOGOTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chlorophenyl 2,4-dinitrobenzoate, also known as triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various consumer products, such as soaps, toothpaste, and cosmetics. Its chemical structure contains two functional groups: a chlorophenyl group and a dinitrobenzoate group, which are responsible for its antimicrobial activity. In recent years, the use of triclosan has been controversial due to its potential environmental and health risks.

Mechanism of Action

Triclosan exerts its antimicrobial activity by targeting the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is involved in the biosynthesis of fatty acids. Triclosan binds to the active site of ENR and inhibits its activity, leading to the accumulation of toxic intermediate compounds and eventually bacterial death. The specificity of 2-chlorophenyl 2,4-dinitrobenzoate for bacterial ENR makes it a promising target for the development of new antibiotics with reduced toxicity to human cells.
Biochemical and Physiological Effects:
Although 2-chlorophenyl 2,4-dinitrobenzoate has been widely used as an antimicrobial agent, its potential health risks have raised concerns among researchers and regulators. Studies have shown that 2-chlorophenyl 2,4-dinitrobenzoate can disrupt the endocrine system by interfering with the thyroid hormone pathway and affecting the reproductive and developmental processes in animals. Triclosan has also been found to accumulate in human breast milk, urine, and blood, indicating its potential exposure to humans through various consumer products.

Advantages and Limitations for Lab Experiments

Triclosan has been widely used as a tool compound in various laboratory experiments to study bacterial physiology and metabolism. Its specificity for bacterial ENR makes it a useful probe for investigating the role of fatty acid synthesis in bacterial growth and virulence. However, the potential toxicity and environmental risks associated with 2-chlorophenyl 2,4-dinitrobenzoate use should be considered when designing experiments and interpreting results.

Future Directions

The future directions of 2-chlorophenyl 2,4-dinitrobenzoate research include the development of new antibiotics targeting bacterial ENR with improved efficacy and reduced toxicity to human cells. The identification of novel ENR inhibitors from natural sources and the optimization of 2-chlorophenyl 2,4-dinitrobenzoate derivatives with enhanced potency and selectivity are also promising areas of research. Furthermore, the environmental fate and toxicity of 2-chlorophenyl 2,4-dinitrobenzoate and its metabolites should be further investigated to assess their potential impact on ecosystems and human health.

Scientific Research Applications

Triclosan has been extensively studied for its antimicrobial activity against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Its mechanism of action involves the inhibition of bacterial fatty acid synthesis and disruption of cell membrane integrity, leading to bacterial death. Triclosan has also been investigated for its potential use in treating various bacterial infections, such as acne, periodontitis, and urinary tract infections.

properties

IUPAC Name

(2-chlorophenyl) 2,4-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O6/c14-10-3-1-2-4-12(10)22-13(17)9-6-5-8(15(18)19)7-11(9)16(20)21/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIAEZQGOGOTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenyl 2,4-dinitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chlorophenyl 2,4-dinitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-chlorophenyl 2,4-dinitrobenzoate
Reactant of Route 3
Reactant of Route 3
2-chlorophenyl 2,4-dinitrobenzoate
Reactant of Route 4
Reactant of Route 4
2-chlorophenyl 2,4-dinitrobenzoate
Reactant of Route 5
Reactant of Route 5
2-chlorophenyl 2,4-dinitrobenzoate
Reactant of Route 6
Reactant of Route 6
2-chlorophenyl 2,4-dinitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.